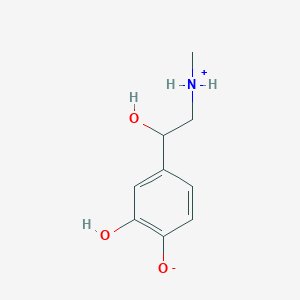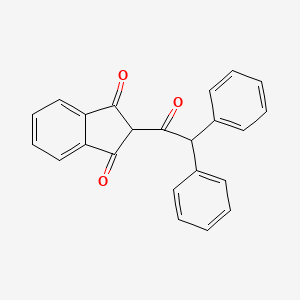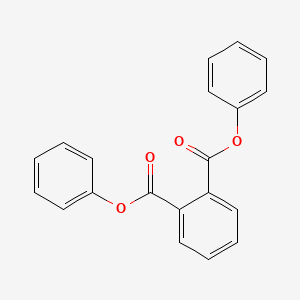
DL-Adrenalina
Descripción general
Descripción
La racepinefrina es un broncodilatador utilizado para tratar el asma intermitente. Es una mezcla racémica que consiste en los enantiómeros d-epinefrina y l-epinefrina. La epinefrina es un agonista no selectivo de los receptores adrenérgicos alfa y beta, que son todos receptores acoplados a proteínas G. Este compuesto se utiliza en el alivio temporal de los síntomas leves del asma intermitente, incluyendo sibilancias, opresión en el pecho y dificultad para respirar .
Aplicaciones Científicas De Investigación
La racepinefrina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los agonistas adrenérgicos.
Biología: La racepinefrina se utiliza en la investigación para comprender los efectos fisiológicos de la estimulación adrenérgica.
Medicina: Se utiliza en estudios clínicos para evaluar su eficacia y seguridad en el tratamiento del asma y otras afecciones respiratorias.
Industria: La racepinefrina se utiliza en la formulación de productos de inhalación de venta libre para el alivio del asma
Mecanismo De Acción
La racepinefrina ejerce sus efectos actuando como un agonista no selectivo de los receptores adrenérgicos alfa y beta. El principal efecto terapéutico surge de su acción agonista sobre los receptores beta2-adrenérgicos, que activan la adenilato ciclasa y aumentan la producción intracelular de AMPc. Esto conduce a la relajación de los músculos lisos bronquiales, aliviando así el broncoespasmo, las sibilancias y la opresión en el pecho durante los ataques asmáticos .
Análisis Bioquímico
Biochemical Properties
DL-Adrenaline is involved in a variety of biochemical reactions. It interacts with various enzymes and proteins, particularly adrenergic receptors. When DL-Adrenaline binds to these receptors, it triggers a cascade of reactions that lead to physiological changes such as increased heart rate, blood pressure, and glucose levels .
Cellular Effects
DL-Adrenaline has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates glycogenolysis in liver cells, leading to an increase in blood glucose levels .
Molecular Mechanism
The mechanism of action of DL-Adrenaline involves binding to adrenergic receptors on the surface of cells. This binding activates a G-protein, which in turn activates an enzyme called adenylate cyclase. This enzyme increases the production of cyclic AMP, a second messenger that triggers a series of intracellular events, including changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of DL-Adrenaline can vary with different dosages. Lower doses can lead to physiological changes such as increased heart rate and blood pressure, while higher doses can cause more severe effects, including arrhythmias .
Metabolic Pathways
DL-Adrenaline is involved in several metabolic pathways. It interacts with enzymes such as glycogen phosphorylase and phosphofructokinase, leading to increased glucose production and utilization. It also affects lipid metabolism by stimulating lipolysis .
Transport and Distribution
DL-Adrenaline is transported in the bloodstream and distributed throughout the body. It can cross cell membranes and interact with intracellular targets, but its primary effects are mediated through cell surface receptors .
Subcellular Localization
DL-Adrenaline primarily exerts its effects at the cell surface, where it binds to adrenergic receptors. Some evidence suggests that it can also enter cells and interact with intracellular targets .
Métodos De Preparación
La racepinefrina se sintetiza mediante la racemización de la epinefrina. La preparación implica los siguientes pasos:
Síntesis de Epinefrina: La epinefrina se sintetiza a partir de catecol y cloruro de cloroacetilo, seguido de una aminación con metilamina.
Racemización: La epinefrina sintetizada se somete a racemización para producir racepinefrina, una mezcla de d-epinefrina y l-epinefrina.
En la producción industrial, el clorhidrato de racepinefrina se prepara disolviendo racepinefrina en ácido clorhídrico y luego cristalizando el producto .
Análisis De Reacciones Químicas
La racepinefrina experimenta varias reacciones químicas, incluyendo:
Oxidación: La racepinefrina puede oxidarse para formar adreno-cromógeno.
Reducción: Puede reducirse para formar dihidroxi-fenil-glicocol.
Sustitución: La racepinefrina puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones incluyen adreno-cromógeno y dihidroxi-fenil-glicocol .
Comparación Con Compuestos Similares
La racepinefrina es similar a otros broncodilatadores adrenérgicos como el albuterol y la epinefrina. Es única por ser una mezcla racémica de d-epinefrina y l-epinefrina.
Albuterol: Un agonista beta2-adrenérgico selectivo utilizado principalmente para el alivio del asma.
Epinefrina: Un agonista adrenérgico no selectivo utilizado para una variedad de indicaciones, incluyendo la anafilaxis y el paro cardíaco.
La singularidad de la racepinefrina radica en su naturaleza racémica, proporcionando una estimulación adrenérgica equilibrada en comparación con la acción más selectiva del albuterol .
Propiedades
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858965 | |
| Record name | (+/-)-Adrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Racepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Epinephrine is a non-selective agonist at α- and β-adrenergic receptors, which are all G-protein-coupled receptors. The main therapeutic effect of epinephrine arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. Epinephrine causes smooth muscle relaxation on various tissues, including bronchial smooth muscles. As a result, epinephrine serves to alleviate bronchospasm, wheezing and tightness of chest that may occur during asthmatic attacks. Via its relaxer effects on the smooth muscle of the stomach, intestine, uterus and urinary bladder, epinephrine may also alleviate pruritus, urticaria, and angioedema and may relieve gastrointestinal and genitourinary symptoms associated with anaphylaxis. Epinephrine also acts on the α-adrenergic receptors on vascular smooth muscles, particularly in the skin and splanchnic vascular beds, to cause constriction. Epinephrine is thought to reduce capillary leakage by constricting precapillary arterioles, reducing hydrostatic pressure and consequently bronchial mucosal edema. | |
| Record name | Racepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
329-65-7 | |
| Record name | (±)-Adrenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racepinephrine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Adrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RACEPINEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxidized-adrenal-ferredoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















